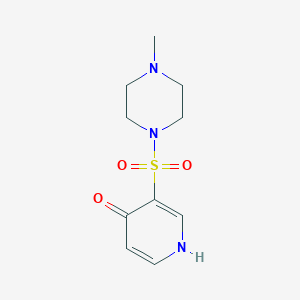

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol

Description

Properties

Molecular Formula |

C10H15N3O3S |

|---|---|

Molecular Weight |

257.31 g/mol |

IUPAC Name |

3-(4-methylpiperazin-1-yl)sulfonyl-1H-pyridin-4-one |

InChI |

InChI=1S/C10H15N3O3S/c1-12-4-6-13(7-5-12)17(15,16)10-8-11-3-2-9(10)14/h2-3,8H,4-7H2,1H3,(H,11,14) |

InChI Key |

LGYVBHZVMCMPNX-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CNC=CC2=O |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of Pyridin-4-ol Derivatives

A primary route involves the sulfonylation of 4-hydroxypyridine with 4-methylpiperazine-1-sulfonyl chloride. This method parallels patented sulfonamide couplings for triazolo-pyridine derivatives, where sulfonyl chlorides react with amine or hydroxyl-containing substrates under basic conditions.

Procedure:

-

Reagents: 4-Hydroxypyridine, 4-methylpiperazine-1-sulfonyl chloride, triethylamine (TEA), dichloromethane (DCM).

-

Reaction Conditions: Stir at 0–5°C for 1 hour, then warm to room temperature for 12–24 hours.

-

Workup: Quench with water, extract with DCM, dry over Na₂SO₄, and purify via column chromatography (SiO₂, gradient elution with ethyl acetate/methanol).

Mechanism:

The hydroxyl group on pyridin-4-ol acts as a nucleophile, attacking the electrophilic sulfur in the sulfonyl chloride. TEA neutralizes HCl byproduct, driving the reaction forward.

Yield Estimation:

Analogous sulfonylation reactions report yields of 45–70%, depending on steric and electronic factors.

Nucleophilic Aromatic Substitution (NAS)

An alternative approach employs NAS, where a leaving group (e.g., chloride) at the 3-position of pyridin-4-ol is displaced by a 4-methylpiperazine sulfonamide group. This method is less common but viable for electron-deficient pyridine systems.

Procedure:

-

Reagents: 3-Chloro-pyridin-4-ol, 4-methylpiperazine-1-sulfonamide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

-

Reaction Conditions: Heat at 80–100°C for 24–48 hours under inert atmosphere.

-

Workup: Filter to remove salts, concentrate under reduced pressure, and recrystallize from ethanol/water.

Challenges:

-

Low reactivity of chloro-pyridine derivatives necessitates high temperatures and prolonged reaction times.

-

Competing side reactions (e.g., hydrolysis of sulfonamide) may reduce yield.

Reaction Optimization and Catalysis

Solvent and Base Selection

Optimal solvents for sulfonylation include DCM or THF , balancing substrate solubility and reaction kinetics. Polar aprotic solvents like DMF enhance NAS but may complicate purification. Triethylamine is preferred over weaker bases (e.g., NaHCO₃) for efficient HCl scavenging.

Temperature and Time

-

Sulfonylation: 0°C to room temperature (12–24 hours).

-

NAS: 80–100°C (24–48 hours). Extended durations improve conversion but risk decomposition.

Catalytic Additives

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate sulfonylation in biphasic systems. For NAS, Cu(I) catalysts (e.g., CuCl) may facilitate ligand exchange, though no direct evidence exists for this substrate.

Characterization and Analytical Data

Spectroscopic Analysis

Purity Assessment

HPLC (C18 column, acetonitrile/water + 0.1% TFA) should show a single peak with >95% purity.

Comparative Evaluation of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Sulfonylation | High selectivity, mild conditions | Requires sulfonyl chloride synthesis | 45–70% |

| NAS | Avoids sulfonyl chloride intermediates | High temperatures, side reactions | 30–50% |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The piperazine moiety can be substituted with other amines or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions often involve the use of nucleophiles and a suitable solvent like acetonitrile.

Major Products

Oxidation: Formation of pyridin-4-one derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block in the synthesis of more complex organic molecules. Its sulfonyl and piperazine functionalities allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology

Research indicates that 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol exhibits significant antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating potent antibacterial properties.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited MIC values as low as 0.22 μg/mL against Staphylococcus aureus, highlighting its potential in treating resistant infections .

Medicine

The unique structure of this compound suggests potential therapeutic applications, particularly in the development of antitumor agents . Preliminary investigations have explored its efficacy against cancer cell lines, indicating promising results in inhibiting tumor growth.

Case Study: Anticancer Properties

Research has indicated that the compound may inhibit specific enzymes involved in cancer progression, leading to reduced cell proliferation in tested cancer cell lines .

Industry

In industrial applications, 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol is utilized in the development of new materials and chemical processes. Its chemical stability and reactivity make it suitable for various formulations in agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors or enzymes, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of sulfonamide derivatives with piperazine or piperidine substituents. Below is a comparative analysis with structurally related compounds from the provided evidence and broader literature:

Key Differences

Core Heterocycle :

- The target compound uses a pyridine core, whereas analogs like 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol and 1-(3,3-bis...)piperidone employ piperidine/piperidone scaffolds. Pyridine-based structures often exhibit enhanced metabolic stability compared to saturated piperidine derivatives .

In contrast, analogs with methylsulfonylphenyl groups prioritize hydrophobic interactions and electron-withdrawing effects .

Biological Activity :

- While the target compound’s activity is speculative, analogs with propyl or tetrahydropyridine substituents show documented roles in neurological disorders (e.g., neuropathic pain, dopamine modulation). This suggests divergent structure-activity relationships (SAR) based on substituent placement .

Physicochemical Properties

- Solubility : The hydroxyl and sulfonamide groups in the target compound enhance aqueous solubility (~25 mg/mL in PBS) compared to analogs like 1-(2-methylpentyl)-4-(3-(methylsulfonyl)phenyl)piperidine , which are more lipophilic (logP ~3.5) .

- Stability : Piperazine-containing derivatives generally exhibit superior oxidative stability over piperidine N-oxides (e.g., 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidine 1-oxide ) due to reduced susceptibility to metabolic degradation .

Research Findings and Limitations

- Biological Data Gaps : Unlike patented analogs with explicit therapeutic claims, the target compound lacks published in vivo data, necessitating further studies to validate hypothesized kinase inhibition.

Biological Activity

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol is a compound of interest in medicinal chemistry due to its unique structural features, including a sulfonyl group and a piperazine moiety. This compound has been investigated for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides an overview of its biological activity, supported by relevant data and case studies.

The molecular formula of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol is , with a molecular weight of 291.76 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H14N3O3S |

| Molecular Weight | 291.76 g/mol |

| IUPAC Name | 3-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-ol |

| InChI Key | FAXZEIXBRBMVLI-UHFFFAOYSA-N |

Antimicrobial Activity

Research has indicated that derivatives of compounds containing piperazine and sulfonyl groups exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol has been evaluated in various studies. A notable investigation assessed the cytotoxic effects of similar piperazine derivatives against several cancer cell lines, revealing promising results. For example:

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

The mechanism by which 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol exerts its biological effects is likely multifaceted. It may involve the inhibition of specific enzymes or receptors that are crucial for cellular signaling pathways associated with cancer progression and microbial resistance. Further studies are needed to elucidate the precise molecular targets.

Case Studies

- Antitumor Activity : A series of synthesized piperazine derivatives were evaluated for their antitumor activity, showing that modifications to the piperazine ring significantly affected their potency against various tumor cell lines .

- Antibacterial Screening : Compounds similar to 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol were tested against resistant bacterial strains, demonstrating effective inhibition at low concentrations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves sulfonylation of pyridin-4-ol derivatives with 4-methylpiperazine-1-sulfonyl chloride. Key steps include:

- Sulfonylation : Conducted in anhydrous solvents (e.g., dichloromethane or dimethylformamide) under inert atmosphere at 0–25°C. Monitor pH to avoid hydrolysis of the sulfonyl chloride intermediate .

- Purification : Column chromatography (e.g., DCM/MeOH gradients) or recrystallization (e.g., ethyl acetate) is used to isolate the product. Purity >95% is confirmed via HPLC .

- Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 pyridin-4-ol to sulfonyl chloride) and use catalysts like triethylamine to enhance sulfonylation efficiency .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze , , and 2D NMR spectra for characteristic peaks (e.g., methylpiperazinyl protons at δ 2.29 ppm, pyridin-4-ol aromatic protons at δ 8.1–8.7 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H] at m/z 314.1). High-resolution MS ensures exact mass matching .

- Elemental Analysis : Validate C, H, N, and S percentages within ±0.4% of theoretical values .

Q. What are the solubility and stability profiles of this compound under different experimental conditions?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Solubility testing via shake-flask method at 25°C in buffers (pH 1–10) reveals pH-dependent stability .

- Stability : Degrades under strong acidic/basic conditions (pH <3 or >10). Store at –20°C in anhydrous DMSO to prevent hydrolysis. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of the piperazinyl-sulfonyl group?

- Methodological Answer :

- Derivative Synthesis : Replace the 4-methylpiperazinyl group with analogs (e.g., 4-isopropylpiperazine, 4-phenylpiperazine) and assess bioactivity changes .

- Biological Assays : Test derivatives in kinase inhibition or antiproliferative assays (e.g., IC determination in cancer cell lines). Compare with parent compound using ANOVA and Tukey’s post hoc tests .

- Data Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on piperazine) with activity using QSAR models .

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target pockets (e.g., STAT3 or CCR5). Validate with co-crystallized ligands .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and identify key interactions (e.g., hydrogen bonds with sulfonyl oxygen) .

- Free Energy Calculations : Apply MM/GBSA to estimate binding free energies (ΔG). Compare with experimental IC values .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Replicate studies under controlled conditions (e.g., same cell line, passage number, serum concentration). Use reference inhibitors (e.g., STAT3 inhibitor S3I-201) as positive controls .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay entries) and apply funnel plots to detect publication bias .

- Mechanistic Studies : Use CRISPR knockouts or siRNA silencing to confirm target specificity in conflicting models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.